N~4~-(3-chlorophenyl)-N~2~,N~2~-diethyl-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-(3-CHLOROPHENYL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a 3-chlorophenyl group, diethyl groups, and a nitro group attached to the pyrimidine ring, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-CHLOROPHENYL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with 3-chloroaniline under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be integral to the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
N4-(3-CHLOROPHENYL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride, potassium carbonate
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: Formation of amino derivatives
Substitution: Formation of substituted phenyl derivatives
Hydrolysis: Formation of amines and carboxylic acids
Scientific Research Applications
N4-(3-CHLOROPHENYL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive nature.
Mechanism of Action
The mechanism of action of N4-(3-CHLOROPHENYL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties. The exact pathways and molecular targets would depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- N4-(3-chlorophenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
- N4-(4-((thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-(®-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine
Uniqueness
N4-(3-CHLOROPHENYL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific substitution pattern and the presence of both diethyl and nitro groups, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .
Properties
Molecular Formula |
C14H17ClN6O2 |
---|---|
Molecular Weight |
336.78 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)-2-N,2-N-diethyl-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H17ClN6O2/c1-3-20(4-2)14-18-12(16)11(21(22)23)13(19-14)17-10-7-5-6-9(15)8-10/h5-8H,3-4H2,1-2H3,(H3,16,17,18,19) |
InChI Key |
DEIRHYNEIFVJCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
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